molecular formula C19H21N3O4S B7714440 4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzenesulfonamide

4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzenesulfonamide

Cat. No. B7714440
M. Wt: 387.5 g/mol
InChI Key: PKEYZOJANAYNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'POPOP' and is used as a fluorescent dye in various biochemical and physiological experiments. The purpose of

Mechanism of Action

POPOP acts as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process is known as fluorescence. The absorption and emission spectra of POPOP are dependent on the polarity of the solvent, pH, and temperature. POPOP is a non-specific dye and can bind to a variety of molecules, including proteins, DNA, and lipids.
Biochemical and Physiological Effects:
POPOP has no known biochemical or physiological effects on cells or tissues. This compound is non-toxic and does not interfere with cellular processes. However, the use of POPOP in experiments can alter the behavior of cells and tissues due to the presence of the dye.

Advantages and Limitations for Lab Experiments

The main advantage of using POPOP in lab experiments is its high sensitivity and specificity. This compound can detect low concentrations of molecules and can label specific cells and tissues. POPOP is also easy to use and can be incorporated into a variety of experimental protocols. However, the main limitation of using POPOP is its non-specific binding to molecules, which can lead to false-positive results. In addition, the fluorescence of POPOP can be affected by environmental factors, such as pH and temperature.

Future Directions

There are several future directions for the use of POPOP in scientific research. One potential application is the development of new fluorescent dyes with improved specificity and sensitivity. Another direction is the use of POPOP in live-cell imaging and in vivo experiments. The development of new techniques for the synthesis of POPOP and other fluorescent dyes is also an area of future research. Finally, the use of POPOP in drug discovery and development is an emerging area of research.

Synthesis Methods

POPOP can be synthesized through a two-step process. The first step involves the synthesis of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid. This is achieved by reacting propylhydrazine with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with thionyl chloride to form 3-propyl-1,2,4-oxadiazole-5-carbonyl chloride. In the second step, 4-methoxy-N-(o-tolyl)benzenesulfonamide is reacted with the carbonyl chloride to form POPOP.

Scientific Research Applications

POPOP has been extensively used in scientific research as a fluorescent dye. This compound is commonly used in flow cytometry, confocal microscopy, and fluorescence microscopy to label cells and tissues. POPOP is also used in DNA sequencing and gel electrophoresis to visualize DNA fragments. In addition, POPOP has been used to study the binding of ligands to proteins and to monitor enzyme activity.

properties

IUPAC Name

4-methoxy-N-(2-methylphenyl)-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-4-7-18-20-19(26-21-18)15-12-14(10-11-17(15)25-3)27(23,24)22-16-9-6-5-8-13(16)2/h5-6,8-12,22H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEYZOJANAYNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N-(2-methylphenyl)-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide

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